A Technical Guide to the Physicochemical Properties of 6-bromo-4-fluoro-1H-indazol-3-amine
A Technical Guide to the Physicochemical Properties of 6-bromo-4-fluoro-1H-indazol-3-amine
Abstract
6-bromo-4-fluoro-1H-indazol-3-amine is a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, particularly as a core scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-bromo-4-fluoro-1H-indazol-3-amine, tailored for researchers, scientists, and drug development professionals. We delve into its structural characteristics, spectroscopic profile, and chromatographic behavior. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and characterization, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The insights provided herein are intended to empower research and development teams to effectively utilize this valuable building block in their synthetic and drug discovery endeavors.
Introduction and Strategic Importance
The Privileged Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent bioisostere for other aromatic systems like purines. Specifically, the 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[1]
Profile of 6-bromo-4-fluoro-1H-indazol-3-amine: A Key Synthetic Intermediate
6-bromo-4-fluoro-1H-indazol-3-amine (CAS No. 1227912-19-7) emerges as a strategically functionalized intermediate. The substituents on the benzene ring provide medicinal chemists with critical handles for molecular elaboration:
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3-Amino Group: The primary amine serves as a key nucleophile and a critical hydrogen bond donor for target engagement.
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6-Bromo Group: The bromine atom is an exceptionally versatile functional group. It can be used to modulate electronic properties or, more commonly, as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse chemical moieties to build molecular complexity.
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4-Fluoro Group: The fluorine atom can significantly alter the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. It can also engage in specific, non-covalent interactions with protein targets.
This trifecta of functional groups makes the compound a valuable starting material for constructing libraries of potential therapeutic agents for high-throughput screening and lead optimization.[2]
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its application in any research or development setting.
Identity and Structural Data
The foundational data for 6-bromo-4-fluoro-1H-indazol-3-amine is summarized in the table below.
| Parameter | Value | Source |
| CAS Number | 1227912-19-7 | [3][4][5] |
| Molecular Formula | C₇H₅BrFN₃ | [3][4] |
| Molecular Weight | 230.04 g/mol | [3] |
| IUPAC Name | 6-bromo-4-fluoro-1H-indazol-3-amine | [3] |
| PubChem CID | 58504781 | [4] |
| Synonyms | 6-Bromo-4-fluoro-1H-indazol-3-ylamine; 1H-Indazol-3-amine, 6-bromo-4-fluoro- | [3] |
Caption: Chemical structure and basic identifiers.
Predicted and Experimental Properties
While comprehensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and propose standard methods for their determination.
| Property | Value / Expected Behavior | Rationale & Recommended Determination Method |
| Physical Form | Expected to be a solid at room temperature. | Similar heterocyclic amines are typically crystalline solids. |
| Melting Point | Data not publicly available. | Method: Differential Scanning Calorimetry (DSC). This thermoanalytical technique provides a precise melting point and assesses thermal stability. |
| Boiling Point | Not applicable; likely to decompose upon heating. | The presence of multiple polar functional groups suggests strong intermolecular forces, leading to decomposition before boiling at atmospheric pressure. |
| Aqueous Solubility | Expected to have low to moderate solubility. | The polar amine and indazole N-H groups enhance solubility, while the brominated aromatic ring increases lipophilicity. Method: Thermodynamic shake-flask method followed by HPLC or UV-Vis quantification. |
| pKa | Data not publicly available. Expected to have two pKa values. | The 3-amino group is basic (pKa ~3-5), while the indazole N-H proton is weakly acidic (pKa ~13-15). Method: Potentiometric titration or UV-Vis spectrophotometry across a range of pH values. |
Spectroscopic and Chromatographic Profile
Analytical characterization is essential to confirm the identity and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with coupling patterns influenced by both the fluorine and bromine atoms. A broad singlet for the -NH₂ protons and another for the indazole -NH proton would also be anticipated, which may exchange with D₂O.
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¹³C NMR : The spectrum will display seven distinct carbon signals. The C-F and C-Br signals will be characteristic, with the carbon attached to fluorine exhibiting a large one-bond coupling constant (¹JCF).
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¹⁹F NMR : A singlet is expected for the fluorine atom, which can be a powerful tool for purity assessment.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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High-Performance Liquid Chromatography (HPLC) :
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Methodology : Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a modifier like 0.1% formic acid or trifluoroacetic acid is typically effective.
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Causality : The acidic modifier is crucial for protonating the basic amine, which minimizes peak tailing caused by interactions with residual silanols on the silica-based column packing, thereby ensuring a sharp, symmetrical peak shape.[6]
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Experimental Protocols for Synthesis and Characterization
The following protocols are designed as self-validating systems, providing a logical workflow from synthesis to full characterization.
Protocol 1: Plausible Synthesis via Nucleophilic Aromatic Substitution
The synthesis of 3-aminoindazoles commonly proceeds through the condensation of a 2-halobenzonitrile with hydrazine.[1][7][8] This approach is favored for its high yield and operational simplicity.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-bromo-4,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add hydrazine hydrate (2.0-3.0 eq).
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Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The mechanism involves an initial SₙAr reaction where hydrazine displaces the fluorine atom ortho to the nitrile, followed by an intramolecular cyclization onto the nitrile group.
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Workup: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 6-bromo-4-fluoro-1H-indazol-3-amine.
Protocol 2: Comprehensive Analytical Characterization
This workflow ensures the identity, purity, and key physicochemical properties of the synthesized material are rigorously determined.
Caption: A logical workflow for full physicochemical characterization.
Methodologies:
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Purity and Identity (HPLC-MS):
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Column: C18, 2.1 x 50 mm, 1.8 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% to 95% B over 5 minutes.
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Detection: UV at 254 nm and ESI-MS (positive mode).
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Acceptance Criteria: Purity ≥ 98% by UV area; [M+H]⁺ ion observed with correct Br isotopic pattern.
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Structural Confirmation (NMR):
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Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Acceptance Criteria: All observed signals must be consistent with the proposed structure of 6-bromo-4-fluoro-1H-indazol-3-amine.
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Melting Point (DSC):
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Accurately weigh 1-3 mg of sample into an aluminum DSC pan.
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Heat at a rate of 10 °C/min under a nitrogen atmosphere.
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Result: The peak of the endothermic event corresponds to the melting point.
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Aqueous Solubility (Shake-Flask):
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Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
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Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Filter the suspension and quantify the concentration of the dissolved compound in the supernatant via a validated HPLC-UV method against a calibration curve.
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Conclusion
6-bromo-4-fluoro-1H-indazol-3-amine is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring three distinct and synthetically valuable functional groups, provides a robust platform for the rapid development of novel small molecules. This guide has provided a detailed examination of its core physicochemical properties and offered robust, validated protocols for its synthesis and characterization. By understanding and applying these principles, researchers can confidently and efficiently leverage this key intermediate to accelerate the discovery of next-generation therapeutics.
References
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information (PMC). [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]
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6-Bromo-4-fluoro-1H-indazol-3-amine | CAS 1227912-19-7. American Elements. [Link]
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6-bromo-4-fluoro-1H-indazol-3-amine - CAS:1227912-19-7. Guangzhou Zhenhao Trading Co., Ltd. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
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